3-(3-Ethoxyphenyl)phenol
Description
3-(3-Ethoxyphenyl)phenol is an organic compound with the molecular formula C14H14O2 It is a phenolic compound characterized by the presence of an ethoxy group attached to the benzene ring
Properties
IUPAC Name |
3-(3-ethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3-10,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYOMPCJDFDBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683485 | |
| Record name | 3'-Ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-81-2 | |
| Record name | 3'-Ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Ethoxyphenyl)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification.
Another method involves the oxidation of anisole or phenetole with an unsubstituted alkanoic acid having 1-4 carbon atoms . This process is carried out under controlled conditions to ensure the selective introduction of the hydroxyl group.
Industrial Production Methods
Industrial production of 3-(3-Ethoxyphenyl)phenol typically involves large-scale synthesis using the aforementioned methods. The scalability of the ipso-hydroxylation method makes it suitable for industrial applications, allowing for the production of significant quantities of the compound with high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like Na2Cr2O7 or potassium nitrosodisulfonate (Fremy’s salt).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3), and Friedel–Crafts catalysts (e.g., AlCl3).
Oxidation: Common oxidizing agents include Na2Cr2O7, Fremy’s salt, and other quinone-forming reagents.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, sulfonated, and alkylated phenols.
Oxidation: Major products include quinones and hydroquinones.
Scientific Research Applications
3-(3-Ethoxyphenyl)phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and preventing oxidative stress . The hydroxyl group in the phenol structure plays a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
3-Ethoxyphenol: Similar in structure but lacks the additional phenyl group.
4-Ethoxyphenol: Similar in structure but with the ethoxy group in the para position.
2-Ethoxyphenol: Similar in structure but with the ethoxy group in the ortho position.
Uniqueness
The combination of these functional groups provides distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes .
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